7-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid
CAS No.:
Cat. No.: VC13519527
Molecular Formula: C8H5ClN2O2
Molecular Weight: 196.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5ClN2O2 |
|---|---|
| Molecular Weight | 196.59 g/mol |
| IUPAC Name | 7-chloroimidazo[1,5-a]pyridine-1-carboxylic acid |
| Standard InChI | InChI=1S/C8H5ClN2O2/c9-5-1-2-11-4-10-7(8(12)13)6(11)3-5/h1-4H,(H,12,13) |
| Standard InChI Key | SMUWRCRYTMTYTO-UHFFFAOYSA-N |
| SMILES | C1=CN2C=NC(=C2C=C1Cl)C(=O)O |
| Canonical SMILES | C1=CN2C=NC(=C2C=C1Cl)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core consists of a bicyclic system where an imidazole ring is fused to a pyridine moiety. Key substituents include:
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Chlorine at the 7-position, enhancing electrophilic reactivity and influencing molecular interactions.
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Carboxylic acid at the 1-position, enabling hydrogen bonding and salt formation for improved solubility .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1554452-09-3 |
| Molecular Formula | |
| Molecular Weight | 196.59 g/mol |
| Density | Not reported |
| Melting/Boiling Points | Not reported |
Data gaps in thermophysical properties highlight the need for further experimental characterization .
Spectroscopic and Stereochemical Features
While nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this specific compound are unavailable, related imidazo[1,5-a]pyridines exhibit distinct spectral signatures:
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-NMR: Aromatic protons resonate between δ 7.5–9.0 ppm, with deshielding effects from the electron-withdrawing chlorine.
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IR Spectroscopy: Carboxylic acid C=O stretches typically appear near 1700 cm .
Synthetic Methodologies
Chlorocyclization Strategies
A transition-metal-free chlorocyclization cascade developed by Organic Letters enables access to chloroimidazo[1,2-α]pyridines . Although this method targets regioisomers (1,2-α vs. 1,5-a fused systems), it provides a conceptual framework for synthesizing 7-chloroimidazo[1,5-a]pyridine-1-carboxylic acid:
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Substrate Preparation: 2-Aminopyridine derivatives react with aliphatic carboxylic acids.
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Chlorination: Employing trichloroisocyanuric acid (TCCA) as a chlorine source.
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Cyclization: Intramolecular nucleophilic attack forms the imidazole ring.
Table 2: Representative Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloroethane |
| Temperature | 80°C |
| Reaction Time | 12–24 hours |
| Yield Range | 45–78% |
Adapting this protocol to 1,5-a systems may require modifying the amine and acid precursors .
Challenges in Carboxylic Acid Functionalization
Introducing the carboxylic acid group at the 1-position poses synthetic hurdles due to:
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Steric hindrance from the fused ring system.
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Acid sensitivity of the imidazole nucleus.
Potential solutions include post-cyclization oxidation of hydroxymethyl groups or using protected carboxylate intermediates .
| Marker | Effect |
|---|---|
| p21 (CDKN1A) | ↓ 60–70% expression |
| SA-β-gal positive cells | ↓ 50% |
| Cell viability | ↑ 40% with Bafilomycin-A1 co-treatment |
While SGJ differs in substituents, its mechanistic insights suggest 7-chloroimidazo[1,5-a]pyridine-1-carboxylic acid could share similar bioactivity .
Future Research Directions
Synthetic Optimization
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Develop regioselective methods for 1-carboxylic acid functionalization.
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Explore microwave-assisted or flow chemistry to improve yields .
Biological Screening
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Assess IDO/TDO inhibition potency in enzymatic assays.
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Evaluate pharmacokinetics (e.g., bioavailability, metabolic stability).
Computational Modeling
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Perform molecular docking to predict target engagement (e.g., v-ATPase, IDO1).
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Quantify structure-activity relationships (SAR) for lead optimization.
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